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molecular formula C9H12N2O2 B2411249 [(2-Methoxyphenyl)methyl]urea CAS No. 99362-55-7

[(2-Methoxyphenyl)methyl]urea

Cat. No. B2411249
M. Wt: 180.207
InChI Key: BKNUTQQQAPBRAR-UHFFFAOYSA-N
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Patent
US05654309

Procedure details

To an aqueous solution (13 ml) containing 2-methoxybenzylamine (13.7 g, 0.1 mol.) was added dropwise dilute sulfuric acid (prepared from 2.8 ml of conc. sulfuric acid and 6.7 ml of refined water) at room temperature. After completion of the dropwise addition, an aqueous solution (70 ml) containing sodium cyanate (7.65 g, 0.12 mol.) was added to the reaction mixture at room temperature taking 15 minutes. The suspension obtained as reaction mixture was heated at 80° C. for one hour. The reaction mixture was cooled, then resulting crystalline precipitates were collected by filtration, followed by recrystallization from ethanol to give 17 g (yield 94%) of colorless prisms.
[Compound]
Name
solution
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
sodium cyanate
Quantity
7.65 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].S(=O)(=O)(O)O.[O-:16][C:17]#[N:18].[Na+]>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH:6][C:17]([NH2:18])=[O:16] |f:2.3|

Inputs

Step One
Name
solution
Quantity
13 mL
Type
reactant
Smiles
Name
Quantity
13.7 g
Type
reactant
Smiles
COC1=C(CN)C=CC=C1
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
sodium cyanate
Quantity
7.65 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
solution
Quantity
70 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
ADDITION
Type
ADDITION
Details
was added to the reaction mixture at room temperature
CUSTOM
Type
CUSTOM
Details
The suspension obtained as reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
resulting crystalline precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(CNC(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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